molecular formula C18H18N2O2 B2354529 2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide CAS No. 1260993-47-2

2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide

Cat. No.: B2354529
CAS No.: 1260993-47-2
M. Wt: 294.354
InChI Key: VTILYXCXACEXLW-UHFFFAOYSA-N
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Description

2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide is an organic compound with a complex structure that includes cyano, methoxyphenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide typically involves the reaction of 3-methoxybenzaldehyde with 2-methylbenzylamine in the presence of a cyanide source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the methoxy and methylphenyl groups can participate in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-2-methyl-3-phenyl-propionic acid
  • 2-cyano-3-(4-methoxyphenyl)-2-propenoic acid
  • 2-cyano-3-(4-nitrophenyl)-3-oxo-propionic acid ethyl ester

Uniqueness

2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-6-3-4-9-17(13)20-18(21)15(12-19)10-14-7-5-8-16(11-14)22-2/h3-9,11,15H,10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTILYXCXACEXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CC2=CC(=CC=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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